molecular formula C17H14INO B12341636 (2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone

(2,3-Dimethyl-1H-indol-1-yl)(2-iodophenyl)methanone

Cat. No.: B12341636
M. Wt: 375.20 g/mol
InChI Key: YBGBZXIWRXCEDT-UHFFFAOYSA-N
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Description

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- is a compound that features an indole ring substituted with a methanone group and an iodophenyl group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .

Preparation Methods

The synthesis of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- typically involves the reaction of 2,3-dimethylindole with 2-iodobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can undergo various chemical reactions, including:

Scientific Research Applications

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methanone, (2,3-dimethyl-1H-indol-1-yl)(2-iodophenyl)- can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Lysergic acid diethylamide (LSD): A psychoactive compound.

    Strychnine: An alkaloid used as a pesticide.

Each of these compounds has unique properties and applications, highlighting the versatility of the indole scaffold in various fields.

Properties

Molecular Formula

C17H14INO

Molecular Weight

375.20 g/mol

IUPAC Name

(2,3-dimethylindol-1-yl)-(2-iodophenyl)methanone

InChI

InChI=1S/C17H14INO/c1-11-12(2)19(16-10-6-4-7-13(11)16)17(20)14-8-3-5-9-15(14)18/h3-10H,1-2H3

InChI Key

YBGBZXIWRXCEDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I)C

Origin of Product

United States

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